molecular formula C13H15NO4 B2581059 6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 199443-38-4

6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No.: B2581059
CAS No.: 199443-38-4
M. Wt: 249.266
InChI Key: CKLUNBZKIOXZED-UHFFFAOYSA-N
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Description

6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a cyclohexene carboxylic acid derivative featuring a furylmethyl-substituted carbamoyl group at the 6-position. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure and functional versatility.

Properties

IUPAC Name

6-(furan-2-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-4,7,10-11H,5-6,8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLUNBZKIOXZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NCC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

Research indicates that 6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid exhibits various pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models due to its ability to interfere with cellular signaling pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, making it a candidate for further exploration in inflammatory diseases.

Case Studies

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. It demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent.
  • Anti-inflammatory Mechanism :
    • In an experiment conducted by researchers at a leading pharmacological institute, the compound was tested for its anti-inflammatory properties using a murine model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups.

Drug Development

The unique structural features of this compound make it an attractive scaffold for drug design. Its derivatives could serve as lead compounds in the development of new therapeutics targeting cancer and inflammatory diseases.

Agrochemical Potential

Given its bioactivity, there is potential for this compound to be explored in the agrochemical sector as a natural pesticide or herbicide. Its efficacy against certain pests could provide an environmentally friendly alternative to synthetic chemicals.

Material Science

The compound's chemical properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or bioactivity.

Mechanism of Action

The mechanism of action of 6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent (R-group) Notable Properties/Applications References
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid (Target) C₁₄H₁₅NO₄ 277.28* 2-Furylmethyl Heteroaromatic, potential H-bond donor N/A
6-[(3-Chloro-4-methylphenyl)carbamoyl]-3-cyclohexene-1-carboxylic acid C₁₅H₁₆ClNO₃ 293.75 3-Chloro-4-methylphenyl Electron-withdrawing Cl enhances acidity
6-[(2-Methoxyphenyl)carbamoyl]-3-cyclohexene-1-carboxylic acid C₁₅H₁₇NO₄ 299.30 2-Methoxyphenyl Methoxy group improves lipophilicity
6-[(4-Phenylpiperazino)carbonyl]-3-cyclohexene-1-carboxylic acid C₁₈H₂₂N₂O₃ 314.40 4-Phenylpiperazino Bulky substituent, potential CNS activity
6-[(Phenyl)carbamoyl]-3-cyclohexene-1-carboxylic acid C₁₄H₁₅NO₃ 245.28 Phenyl Simplest analog, baseline for comparison
3,4-Dimethyl-6-{[(2-phenylethyl)amino]carbonyl}cyclohex-3-ene-1-carboxylic acid C₁₈H₂₃NO₃ 301.38 2-Phenylethyl + 3,4-dimethyl Steric hindrance, modified solubility

*Calculated based on standard atomic weights.

Key Structural and Functional Differences

  • Electronic Effects: The chloro group in the 3-chloro-4-methylphenyl analog () increases acidity compared to the target compound’s furylmethyl group.
  • Steric and Conformational Effects: The 4-phenylpiperazino group () adds steric bulk and conformational rigidity, which may influence receptor binding in neurological applications.
  • Biological Relevance: Compounds with phenyl () or tolyl () groups are explored as intermediates in anti-inflammatory agents, while piperazino-containing analogs () are studied for CNS-targeting drugs. The target compound’s furan moiety may confer selectivity in enzyme inhibition due to its electronegative oxygen atom.

Biological Activity

6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, with the molecular formula C13H15NO4C_{13}H_{15}NO_{4} and CAS number 199443-38-4, is a compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC13H15NO4C_{13}H_{15}NO_{4}
Molecular Weight249.26 g/mol
Melting Point135-137 °C
Hazard ClassificationIrritant

Structure

The compound features a cyclohexene ring substituted with a carboxylic acid and an amino group linked to a furylmethyl moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action, including:

  • Enzyme Inhibition : The structural features suggest potential inhibition of specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of various cyclohexene derivatives, revealing that compounds with similar functional groups could scavenge free radicals effectively. The mechanism was attributed to the electron-donating ability of the furylmethyl group .
  • Enzyme Inhibition :
    • Research has shown that certain cyclohexene-based compounds can inhibit proteolytic enzymes, which are crucial in various physiological processes. This inhibition can lead to significant therapeutic applications in treating diseases linked to enzyme dysregulation .
  • Anti-inflammatory Effects :
    • In a controlled experiment, derivatives of this compound were tested for their ability to reduce pro-inflammatory cytokines in cell cultures. Results indicated a dose-dependent reduction in cytokine levels, suggesting potential applications in inflammatory diseases .

Comparative Biological Activity Table

Compound NameBiological Activity
This compoundPotential enzyme inhibitor, antioxidant, anti-inflammatory
Similar Cyclohexene Derivative AStrong antioxidant properties
Similar Cyclohexene Derivative BEffective protease inhibitor

Q & A

What are the recommended analytical techniques for confirming the structural integrity and purity of this compound in research settings?

Basic Research Question
Methodological Answer:

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy with deuterated solvents (e.g., d₆-DMSO for ¹H/¹³C NMR) to resolve stereochemical features. For example, characteristic shifts for the α,β-unsaturated carbonyl group typically appear at δ 6.2–6.8 ppm (¹H) and 165–175 ppm (¹³C) .
  • Mass Validation : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) provides accurate mass data (e.g., [M+H]+ calculated for C₁₃H₁₄NO₄: 248.0923) .
  • Purity Assessment : Reverse-phase HPLC with C18 columns and UV detection (210–254 nm) is recommended, validated against pharmacopeial reference standards .

What synthetic strategies are effective for producing this compound with high enantiomeric purity?

Basic Research Question
Methodological Answer:

  • Key Steps :
    • Cyclohexene Core Formation : Diels-Alder reactions between furan derivatives and activated dienophiles (e.g., maleic anhydride) under controlled temperature (40–60°C) to preserve stereochemistry .
    • Amide Coupling : React the cyclohexene-carboxylic acid intermediate with 2-furylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Catalytic Enhancement : Boron trifluoride diethyl etherate (BF₃·Et₂O) improves cyclization efficiency, achieving yields >75% in analogous systems .

How can computational modeling predict the reactivity of the α,β-unsaturated carbonyl moiety in nucleophilic additions?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model frontier molecular orbitals (FMOs). The LUMO distribution on the carbonyl group predicts regioselectivity in Michael additions .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate reactivity in DMSO or water. Validate against experimental ¹³C NMR shifts (Δδ < 2 ppm) .

What strategies mitigate decomposition pathways during long-term storage?

Advanced Research Question
Methodological Answer:

  • Stabilization Approaches :
    • Store as lithium or sodium salts at -20°C under argon to prevent hydrolysis .
    • Lyophilize with cryoprotectants (e.g., trehalose) to reduce oxidative degradation .
  • Monitoring : Conduct bimonthly UPLC-MS checks for degradation products (e.g., m/z [M-18]+ indicating dehydration) .

How does the furylmethylamino substituent influence spectroscopic properties compared to other aromatic amines?

Advanced Research Question
Methodological Answer:

  • UV-Vis Analysis : The furan ring’s conjugation shifts λmax to 270–290 nm (ε > 10,000 M⁻¹cm⁻¹), distinct from phenyl analogs (λmax ~ 250 nm) .
  • NMR Differentiation : The furyl protons (δ 6.3–7.1 ppm) show splitting patterns distinct from benzylamine derivatives, aiding structural assignment .

What experimental approaches resolve contradictions in reported biological activity data?

Advanced Research Question
Methodological Answer:

  • Orthogonal Assays :
    • Validate target binding using surface plasmon resonance (SPR) alongside cellular assays .
    • Control stereochemical integrity via chiral HPLC before bioactivity testing .
  • Solvent Standardization : Compare activities in DMSO vs. aqueous buffers to isolate solvent-artifact effects .

How can researchers assess the environmental stability of this compound under varying pH conditions?

Advanced Research Question
Methodological Answer:

  • Hydrolysis Studies :
    • Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
    • Monitor degradation via LC-MS, noting cleavage of the amide bond (t₁/₂ < 8 hours at pH >10) .

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